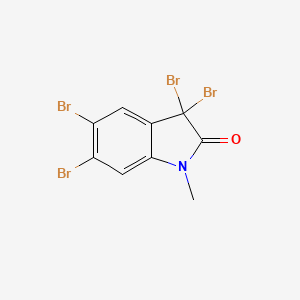
1,3,5-Tripropylbenzene
Vue d'ensemble
Description
1,3,5-Tripropylbenzene: is an organic compound with the molecular formula C15H24 . It is a derivative of benzene where three hydrogen atoms are replaced by propyl groups at the 1, 3, and 5 positions. This compound is a colorless liquid that is immiscible with water and has a density of 0.845 g/mL at 25°C . It is primarily used in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tripropylbenzene can be synthesized through a Grignard reaction involving 1,3,5-trichlorobenzene and propylmagnesium chloride. The reaction is carried out in diethyl ether, and the mixture is refluxed overnight. After cooling, the reaction mixture is poured into cold 1 M HCl, and the organic layer is extracted with ether. The combined organic extracts are dried over MgSO4, filtered, and concentrated to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tripropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst is commonly employed.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Propylcyclohexane.
Substitution: Various alkylated benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3,5-Tripropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of hydrophobic interactions and membrane dynamics.
Mécanisme D'action
The mechanism of action of 1,3,5-Tripropylbenzene involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is exploited in studies of membrane dynamics and drug delivery systems. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene:
1,3,5-Triethylbenzene: Contains three ethyl groups.
1,3,5-Tributylbenzene: Contains three butyl groups.
Uniqueness: 1,3,5-Tripropylbenzene is unique due to its specific propyl substituents, which confer distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher molecular weight and different solubility characteristics. Its longer alkyl chains also influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
1,3,5-tripropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUBBMNPXKLJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543109 | |
| Record name | 1,3,5-Tripropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-14-3 | |
| Record name | 1,3,5-Tripropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tripropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)






![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)




